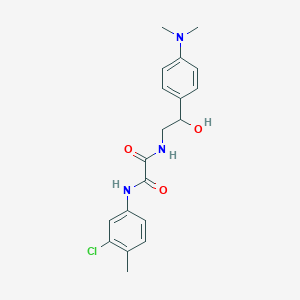
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.85. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
The compound has been investigated for its antibacterial properties. In a study by Uwabagira et al., it was synthesized via Hantzsch thiazole synthesis and evaluated for in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . Understanding its mechanism of action and potential as an antimicrobial agent could contribute to the development of novel antibiotics.
Anti-Inflammatory Properties
Similar thiazole-containing compounds have been studied for their anti-inflammatory effects. For instance, Darbufelone, a related compound, has demonstrated anti-inflammatory activity and potential as a lung cancer cell growth inhibitor . Further exploration of this compound’s anti-inflammatory properties may reveal new therapeutic avenues.
Impact of Chlorine Substitution
The presence of chlorine in low molecular weight compounds can significantly affect their biological activity by altering the electrophilicity of carbon in C-Cl bonds. Understanding how the chlorine substitution influences the compound’s properties is essential for optimizing its applications .
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-12-4-7-14(10-16(12)20)22-19(26)18(25)21-11-17(24)13-5-8-15(9-6-13)23(2)3/h4-10,17,24H,11H2,1-3H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJSRCLBTJKNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

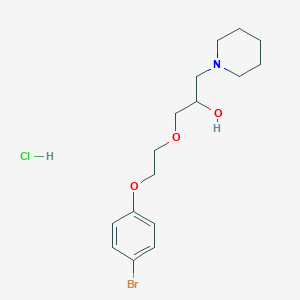
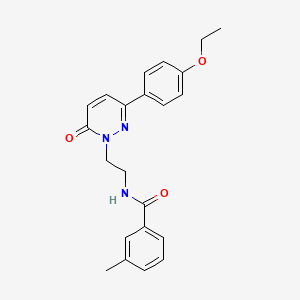
![1-(4-Chlorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2472360.png)
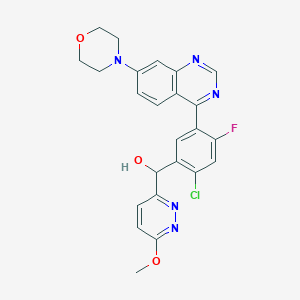
![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2472363.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2472365.png)

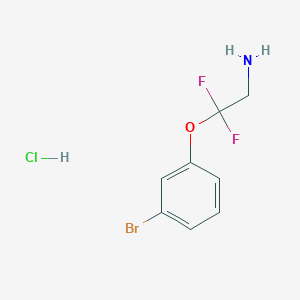

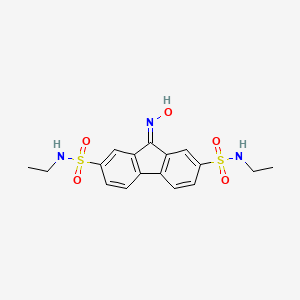
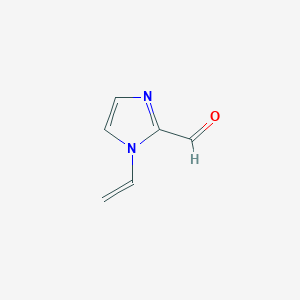
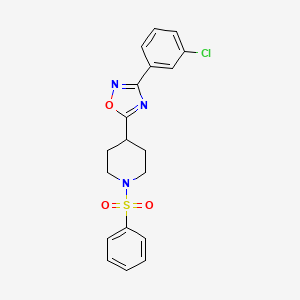
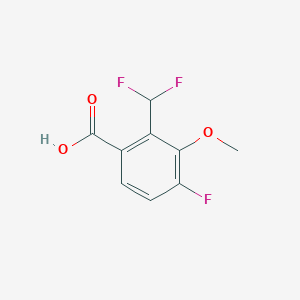
![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)